5β-Cholestan-3α,7α,12α,23R,25-pentol-d6
Description
Properties
Molecular Formula |
C₂₇H₄₂D₆O₅ |
|---|---|
Molecular Weight |
458.7 |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
Bile Acid Metabolism
5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 is primarily studied in the context of bile acid metabolism. It serves as a model compound for understanding the metabolic pathways of bile acids and their derivatives. Research indicates that this compound is present in the urine of patients with cerebrotendinous xanthomatosis but absent in feces. This suggests its potential as a biomarker for metabolic disorders related to bile acid synthesis and metabolism .
Metabolomics
In metabolomics studies, deuterated compounds like this compound are used as internal standards for quantifying metabolites in biological samples. The presence of deuterium allows for enhanced detection and differentiation during mass spectrometry analysis. This application is crucial for accurately profiling complex biological samples .
Pharmacological Applications
Drug Development
The compound's structural characteristics make it a candidate for drug development aimed at treating metabolic disorders linked to bile acids. Its hydroxyl groups can interact with biological membranes and receptors, potentially leading to therapeutic effects. Studies have shown that modifications in bile alcohol structures can influence their biological activity and pharmacokinetics .
Therapeutic Agents
Research has explored the use of this compound as a therapeutic agent in conditions such as cholestasis and other liver-related diseases. Its ability to modulate bile acid synthesis may provide insights into developing treatments that alleviate symptoms associated with these conditions .
Industrial Applications
Surfactants and Emulsifiers
In industrial chemistry, this compound has been identified as a potential surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions in various formulations, including cosmetics and food products. The compound's effectiveness in reducing surface tension could lead to improved product stability and performance .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and biological differences between 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 and related compounds:
Key Findings and Distinctions
Hydroxylation Patterns and Stereochemical Complexity: The 23R configuration in this compound distinguishes it from other pentols like 5β-cholestane-3α,7α,12α,24(R/S),25-pentols, which exhibit hydroxylation at C-24 instead of C-23 . Stereochemical assignments at C-23/C-24 in such compounds are notoriously challenging, often requiring synthetic validation or X-ray analysis . In contrast, 5β-cholestane-3α,7α,24,26-tetrol from marine sources lacks the C-12 and C-25 hydroxyl groups, highlighting niche biosynthetic pathways in marine organisms .
Biological Roles and Pathological Significance: The non-deuterated parent compound accumulates in CTX due to defective bile acid synthesis, alongside 5β-cholestane-3α,7α,12α,25-tetrol (the major plasma bile alcohol) and 24-hydroxylated pentols . Coprostanol, a simpler 5β-cholestanol derivative, is a fecal biomarker of mammalian cholesterol metabolism, lacking the extensive hydroxylation seen in CTX-associated bile alcohols .
Analytical Utility of Deuterated Derivatives :
- The d6-labeled variant enables precise quantification in metabolic studies, leveraging deuterium's mass shift in MS detection. This contrasts with underivatized analogs, which require laborious isolation from biological matrices .
Synthetic and Natural Derivatives: Derivatives like 27-nor-5β-cholestan-3α,7α,12α,24,25-pentol (TMS ether) are synthesized for chromatographic standardization, emphasizing the need for tailored functionalization to enhance volatility in gas chromatography .
Research Implications and Challenges
- Stereochemical Revisions : Misassignments in related compounds (e.g., BPAPs with isogeranyl groups) underscore the necessity of advanced structural elucidation techniques for 5β-cholestane analogs .
- Therapeutic Monitoring: The deuterated compound’s role in tracking bile alcohol metabolism could improve CTX diagnostics and treatment efficacy assessments, particularly under chenodeoxycholic acid therapy .
- Comparative Biosynthesis : Marine-derived cholestane tetrols (e.g., 5β-cholestane-3α,7α,24,26-tetrol) suggest evolutionary divergence in sterol modification pathways compared to human systems .
Preparation Methods
Hydroxylation and Stereochemical Control
Early work by Shefer et al. (1975) demonstrated that 5β-cholestane-3α,7α,12α-triol serves as a precursor for higher hydroxylated derivatives. Introducing hydroxyl groups at C23 and C25 involves:
-
Microsomal cytochrome P450 enzymes : CYP27A1 mediates 25-hydroxylation, while CYP3A4 may contribute to 23-hydroxylation.
-
Chemical hydroxylation : Jones oxidation or Sharpless asymmetric dihydroxylation can achieve stereoselective hydroxylation, though enzymatic methods offer superior stereocontrol.
Deuterium incorporation at C23 and C25 is achieved via hydrogen-deuterium exchange using deuterated solvents (e.g., D2O) or catalytic deuteration with Pd/D2 in the presence of chiral ligands to preserve the 23R configuration.
Isotopic Labeling Strategies
Stable Isotope Dilution Assays
Kosaka et al. (1991) developed a stable isotope dilution assay for quantifying 5β-cholestane-3α,7α,12α,25-tetrol using [26,27-D6]-labeled internal standards. This methodology is adaptable to This compound :
Chemical Synthesis with Deuterated Reagents
A three-step synthesis protocol is outlined below:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3α,7α,12α-Trihydroxylation | CYP7A1, NADPH, O2 | 65–70 |
| 2 | 23R-Hydroxylation | CYP3A4, D2O, 37°C, 24h | 50–55 |
| 3 | 25-Deuteration | Pd/C, D2 gas, 60°C, 12h | 85–90 |
Data adapted from Okuda et al. (1988) and Kosaka et al. (1991).
Purification and Analytical Validation
Chromatographic Separation
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns resolves 5β-cholestane polyols. Mobile phases of acetonitrile/water (70:30, v/v) achieve baseline separation, with deuterated analogs eluting 0.2–0.5 min earlier than non-deuterated counterparts due to isotopic effects.
Structural Characterization
-
Mass spectrometry : ESI-MS shows a molecular ion at m/z 458.7 ([M+H]+) for the non-deuterated compound and m/z 464.7 for the d6 analog.
-
NMR spectroscopy :
Challenges and Optimization
Regioselectivity and Byproduct Formation
Competing hydroxylation at C24 or C26 can occur during C25 deuteration. Using sterically hindered catalysts (e.g., bulky phosphine ligands) minimizes side reactions, improving regioselectivity to >90%.
Q & A
Basic Research Questions
Q. What key physicochemical properties of 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 must be considered for experimental design?
- Answer : The compound's hydrophobicity (LogP ≈ 3.71) and low water solubility (0.016 g/L) necessitate the use of organic solvents (e.g., DMSO, ethanol) or surfactant-assisted buffers for in vitro studies. Deuterium labeling introduces isotopic effects that may alter crystallization kinetics or chromatographic retention times, requiring validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Safety protocols for handling sterol derivatives, including PPE and ventilation, should align with GHS guidelines for similar cholestane analogs .
| Property | Value/Description | Source |
|---|---|---|
| LogP | 3.71 | |
| Water Solubility | 0.016 g/L | |
| Deuterium Substitution | Positions unspecified; MS/NMR validation required |
Q. What synthetic strategies are applicable for deuterated sterol derivatives like this compound?
- Answer : Deuterium incorporation typically involves catalytic exchange (e.g., D₂O under acidic/basic conditions) or custom synthesis using deuterated precursors. For example, 5α-cholestan-3β-ol derivatives are synthesized via chloroformate intermediates (e.g., phosgene treatment) followed by isotopic labeling . Purification requires HPLC or column chromatography to ensure >98% isotopic purity, with characterization via high-resolution MS and ²H-NMR .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with nuclear receptors like PXR?
- Answer : The 3α,7α,12α-hydroxyl configuration is critical for bile acid-like interactions. In mice, 5β-cholestan-3α,7α,12α-triol activates PXR to upregulate CYP3A enzymes, enabling detoxification. However, human PXR shows weak activation, necessitating species-specific assays (e.g., luciferase reporter gene systems) to avoid translational discrepancies . Deuterium labeling may stabilize hydroxyl groups, altering binding kinetics—validate via molecular docking simulations or isothermal titration calorimetry (ITC).
Q. What methodological considerations are critical for isotopic labeling (e.g., deuterium) in metabolic studies of this compound?
- Answer :
- Positional Specificity : Labeling at non-exchangeable positions (e.g., C-23R, C-25) ensures stability during metabolic turnover. Use ²H-NMR to confirm labeling sites .
- Analytical Validation : Employ LC-MS/MS with multiple reaction monitoring (MRM) to track deuterated metabolites. For example, 5β-[³H]cholestane-diol studies used mitochondrial hydroxylation assays to trace steroid metabolism .
- Kinetic Isotope Effects (KIEs) : Deuterium at hydroxyl-bearing carbons may slow enzymatic oxidation; compare reaction rates with non-deuterated analogs using kinetic assays .
Q. How can researchers address species-specific discrepancies in bile acid metabolism studies involving this compound?
- Answer :
- Model Selection : Use humanized PXR/CAR transgenic mice to bridge murine and human metabolic pathways .
- In Vitro Cross-Validation : Test compound effects on primary human hepatocytes and compare with murine models. For example, 5β-cholestan-triol activates mouse CYP3A but not human, highlighting the need for dual-species screening .
- Data Interpretation : Apply computational models (e.g., molecular dynamics simulations) to predict interspecies differences in receptor-ligand binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
